molecular formula C22H23N3O3S B306773 N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide

N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide

Cat. No. B306773
M. Wt: 409.5 g/mol
InChI Key: FZVVXEXMXDZCHE-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide, also known as DMQA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMQA is a hydrazone derivative that has been synthesized through various methods and has been investigated for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide is not fully understood, but it has been suggested that N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to exert various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cancer cell growth. N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. Additionally, N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress.

Advantages and Limitations for Lab Experiments

N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to be stable under various conditions, making it suitable for long-term storage. However, N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has some limitations, including its limited availability and high cost, which may limit its use in large-scale experiments.

Future Directions

There are several potential future directions for research on N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide. One area of interest is the development of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide and its effects on various signaling pathways.

Synthesis Methods

N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been synthesized through several methods, including the condensation of 2,3-dimethoxybenzaldehyde and 2,6-dimethyl-4-quinolinecarboxaldehyde with thiosemicarbazide followed by the reaction with acetic anhydride. Another method involves the reaction of 2,3-dimethoxybenzaldehyde and 2,6-dimethyl-4-quinolinecarboxaldehyde with thiosemicarbazide followed by the reaction with acetic acid and hydrazine hydrate.

Scientific Research Applications

N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been investigated for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of nuclear factor kappa B (NF-κB). N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has also been found to possess antioxidant properties by scavenging free radicals and reducing lipid peroxidation. Additionally, N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

Product Name

N'-(2,3-dimethoxybenzylidene)-2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]acetohydrazide

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(2,6-dimethylquinolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C22H23N3O3S/c1-14-8-9-18-17(10-14)20(11-15(2)24-18)29-13-21(26)25-23-12-16-6-5-7-19(27-3)22(16)28-4/h5-12H,13H2,1-4H3,(H,25,26)/b23-12+

InChI Key

FZVVXEXMXDZCHE-FSJBWODESA-N

Isomeric SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC

SMILES

CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC)C

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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